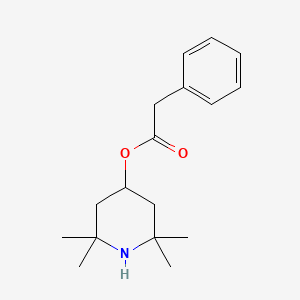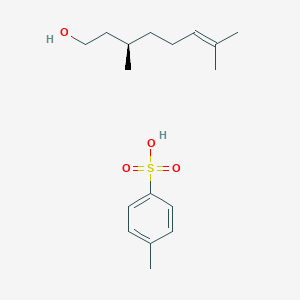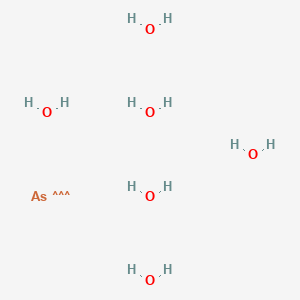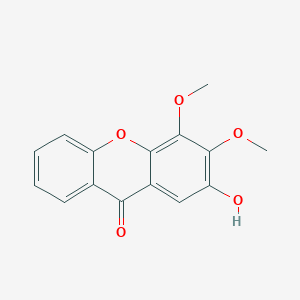![molecular formula C7H7BrClNOS B14467715 7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide CAS No. 65757-86-0](/img/structure/B14467715.png)
7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a unique structure that combines a thiazole ring with a pyridine ring, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide typically involves the reaction of 1-aryl-2-bromo-3,3-diethoxypropan-1-ones with pyridine-2-thiol in dry isopropanol. This reaction leads to the formation of 2-aroylthiazolo[3,2-a]pyridin-4-ium bromides . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific chemical properties, such as dyes and catalysts.
作用機序
The mechanism of action of 7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolopyrimidines: Another class of compounds with a thiazole ring fused to a pyrimidine ring, known for their pharmacological properties.
Thiazole Derivatives: Various thiazole derivatives have been studied for their antimicrobial, antiviral, and anticancer activities.
Uniqueness
7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
65757-86-0 |
|---|---|
分子式 |
C7H7BrClNOS |
分子量 |
268.56 g/mol |
IUPAC名 |
7-chloro-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-ol;bromide |
InChI |
InChI=1S/C7H6ClNOS.BrH/c8-5-1-2-9-3-4-11-7(9)6(5)10;/h1-2H,3-4H2;1H |
InChIキー |
GQARAKDBPSVCNI-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=[N+]1C=CC(=C2O)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
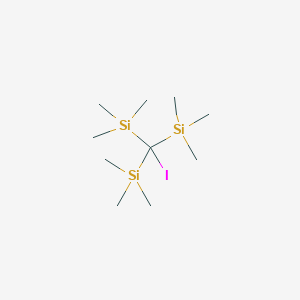
![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
